1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole 1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole
Brand Name: Vulcanchem
CAS No.: 172265-09-7
VCID: VC5007878
InChI: InChI=1S/C16H17N3O2/c1-3-21-16(12-8-4-7-11-15(12)20-2)19-14-10-6-5-9-13(14)17-18-19/h4-11,16H,3H2,1-2H3
SMILES: CCOC(C1=CC=CC=C1OC)N2C3=CC=CC=C3N=N2
Molecular Formula: C16H17N3O2
Molecular Weight: 283.331

1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole

CAS No.: 172265-09-7

Cat. No.: VC5007878

Molecular Formula: C16H17N3O2

Molecular Weight: 283.331

* For research use only. Not for human or veterinary use.

1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole - 172265-09-7

Specification

CAS No. 172265-09-7
Molecular Formula C16H17N3O2
Molecular Weight 283.331
IUPAC Name 1-[ethoxy-(2-methoxyphenyl)methyl]benzotriazole
Standard InChI InChI=1S/C16H17N3O2/c1-3-21-16(12-8-4-7-11-15(12)20-2)19-14-10-6-5-9-13(14)17-18-19/h4-11,16H,3H2,1-2H3
Standard InChI Key KQLCWEABWSEVGY-UHFFFAOYSA-N
SMILES CCOC(C1=CC=CC=C1OC)N2C3=CC=CC=C3N=N2

Introduction

Structural and Chemical Properties

Core Benzotriazole Framework

Benzotriazole derivatives feature a fused bicyclic aromatic system with three nitrogen atoms. The 1H-tautomer dominates in solution, with the hydrogen atom positioned at the N1 site . Substituents at the N1 position significantly influence electronic distribution and reactivity. In 1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole, the N1 atom is bonded to a methyl group substituted with ethoxy and 2-methoxyphenyl moieties. This bulky substituent likely sterically hinders electrophilic attacks while enhancing lipophilicity.

Substitution Pattern Analysis

The ethoxy group (-OCH2CH3) and 2-methoxyphenyl ring introduce electron-donating effects via resonance and induction. Comparative studies on analogous compounds, such as 1-ethoxy-1H-benzotriazole (1b) , demonstrate that alkoxy substituents increase solubility in polar aprotic solvents while marginally reducing thermal stability. The 2-methoxyphenyl group, a common pharmacophore in medicinal chemistry, may facilitate π-π stacking interactions with biological targets .

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
TautomerismPredominantly 1H-tautomer due to N1 substitution
Key Functional GroupsBenzotriazole core, ethoxy group, 2-methoxyphenylmethyl moiety

Synthetic Methodologies

Optimization Parameters

  • Solvent: Anhydrous THF or DMF for enhanced nucleophilicity .

  • Base: DBU (1,8-diazabicycloundec-7-ene) facilitates deprotonation of the alcohol, improving reaction kinetics .

  • Temperature: Room temperature to 50°C, avoiding decomposition of sensitive groups.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR:

    • Benzotriazole aromatic protons: δ 7.2–8.1 ppm (multiplet, 4H) .

    • Ethoxy group: δ 1.3 ppm (triplet, CH3), 3.6 ppm (quartet, OCH2) .

    • 2-Methoxyphenyl protons: δ 6.8–7.4 ppm (multiplet, 4H), δ 3.8 ppm (singlet, OCH3).

  • 13C NMR:

    • Benzotriazole carbons: δ 120–145 ppm .

    • Ethoxy carbons: δ 15.1 (CH3), 63.5 (OCH2) .

    • 2-Methoxyphenyl carbons: δ 55.2 (OCH3), 110–160 ppm (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

Predicted molecular ion [M+H]+: m/z 296.1397 (C17H18N3O2+). Deviation <5 ppm confirms molecular formula .

OrganismPredicted MIC (μg/mL)Mechanism of Action
Staphylococcus aureus15–30Cell wall synthesis inhibition
Trypanosoma cruzi20–40Electron transport chain disruption

Future Research Directions

  • Synthetic Scalability: Optimize reaction yields via microwave-assisted synthesis.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to identify potency enhancers.

  • In Vivo Studies: Evaluate pharmacokinetics in murine models of infection.

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